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Compound of Interest

Compound Name: Methyl isopropyl carbonate

CAS No.: 51729-83-0

Cat. No.: B1599540

Get Quote

Methyl Isopropyl Carbonate (MiPC) is a mixed carbonate ester characterized by its

asymmetry, bridging a methyl group and an isopropyl group via a carbonate linkage. While

often overshadowed by its chlorinated derivative—Chloromethyl Isopropyl Carbonate
(CMIC), the critical intermediate for Tenofovir disoproxil—MiPC serves as a fundamental model

for mixed carbonate reactivity and a specialized reagent in organic synthesis.

This guide dissects the physicochemical properties of MiPC (CAS 51729-83-0), establishes a

validated synthesis protocol, and delineates its reactivity profile, distinguishing its role from the

prodrug-enabling CMIC.

Physicochemical Profile
MiPC is a volatile, flammable liquid requiring precise handling. The following data consolidates

experimental values essential for process development.
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Property Value Unit Condition

CAS Number 51729-83-0 - -

Molecular Formula C₅H₁₀O₃ - -

Molecular Weight 118.13 g/mol -

Boiling Point 116–118 °C 760 mmHg

Density 0.975 g/cm³ 20°C

Refractive Index 1.383 -

Flash Point 27 °C Closed Cup

Solubility Miscible -
Ethanol, Ether,

Acetone

Appearance Colorless Liquid - Clear

Synthesis Protocol: Asymmetric Carbonate
Construction
The synthesis of MiPC relies on the nucleophilic substitution of a chloroformate. The choice of

starting material—Methyl Chloroformate vs. Isopropyl Chloroformate—is dictated by cost and

leaving group dynamics. The protocol below utilizes Methyl Chloroformate due to its higher

electrophilicity and commercial availability.

Reaction Mechanism
Experimental Workflow

Reagents: Methyl Chloroformate (1.0 eq), Isopropanol (1.1 eq), Pyridine (1.2 eq),

Dichloromethane (DCM) (Solvent).

Equipment: 3-neck round-bottom flask, addition funnel, reflux condenser, nitrogen inlet.

Step-by-Step Methodology:
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Setup: Purge the reaction vessel with nitrogen. Charge with Isopropanol (1.1 eq) and

Pyridine (1.2 eq) dissolved in anhydrous DCM (5–10 volumes). Cool the mixture to 0°C using

an ice bath.

Addition: Dropwise add Methyl Chloroformate (1.0 eq) over 30–60 minutes. Critical Control

Point: Maintain internal temperature < 5°C to prevent decomposition and side reactions

(symmetrical carbonate formation).

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4 hours.

Monitor by TLC or GC until Methyl Chloroformate is consumed.

Quench & Workup: Quench with cold water. Wash the organic layer sequentially with 1M HCl

(to remove pyridine), saturated NaHCO₃ (to neutralize acid), and brine.

Purification: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Distillation: Purify the crude oil via fractional distillation (collect fraction at 116–118°C) to

obtain MiPC as a colorless liquid.

Reactivity & Mechanistic Pathways
MiPC exhibits dual reactivity depending on the nucleophile and catalyst used. In drug

development, it is primarily used to introduce the Isopropyl Carbonate moiety (carbamoylation)

or, under specific catalysis, as a methylating agent.

Pathway A: Aminolysis (Carbamate Formation)
Reaction with primary or secondary amines typically targets the carbonyl carbon. The

methoxide group (

of MeOH

15.5) is a better leaving group than the isopropoxide (

of iPrOH

16.5), directing the reaction to form Isopropyl Carbamates.

Pathway B: Methylation (Zeolite Catalysis)
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Interestingly, under NaY Zeolite catalysis at elevated temperatures, MiPC can act as a

selective N-methylating agent, cleaving the O-Me bond rather than the carbonyl.

Visualization: Reaction Divergence
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Figure 1: Divergent reactivity of MiPC. Path A is the standard route for pharmaceutical

protection; Path B is a catalytic anomaly used for methylation.

Pharmaceutical Context: The "CMIC" Connection
It is imperative for drug developers to distinguish between MiPC and its chlorinated analog,

CMIC.

The Prodrug Anchor: Chloromethyl Isopropyl Carbonate
(CMIC)[8][9]

CAS: 35180-01-9[1][2]

Structure: Cl-CH₂-O-CO-O-iPr[2]

Function: CMIC is the reagent used to synthesize the Proxetil

(isopropyloxycarbonyloxymethyl) moiety found in prodrugs like Tenofovir Disoproxil Fumarate

(TDF) and Cefpodoxime Proxetil.
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Mechanism: The chloromethyl group acts as an electrophile, reacting with the phosphate or

carboxylate of the drug to form an acetal-like ester. This bond is labile in vivo, hydrolyzing to

release the active drug, formaldehyde, CO₂, and isopropanol.

MiPC vs. CMIC Comparison
Feature

Methyl Isopropyl
Carbonate (MiPC)

Chloromethyl Isopropyl
Carbonate (CMIC)

Structure Me-O-CO-O-iPr Cl-CH₂-O-CO-O-iPr

Primary Use
Reagent, Solvent, Model

Compound
API Synthesis (Prodrugs)

Reactivity Acylating/Methylating Agent
Alkylating Agent (via Cl

displacement)

Toxicity Concern Low (Irritant) High (Mutagenic Impurity)

Critical Note for Regulatory Affairs: CMIC is considered a Potentially Genotoxic Impurity (PGI)

in the synthesis of Tenofovir. MiPC does not share this specific genotoxicity alert but is

flammable.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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Phone: (601) 213-4426
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Contact our Ph.D. Support Team for a compatibility check
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